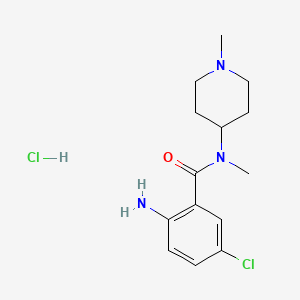

2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride

Descripción general

Descripción

This compound, also known as 2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride, has the CAS Number 1193388-28-1 . It is a biochemical used for proteomics research . The molecular formula is C14H20ClN3O•HCl and it has a molecular weight of 318.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20ClN3O.ClH/c1-17-7-5-11(6-8-17)18(2)14(19)12-9-10(15)3-4-13(12)16;/h3-4,9,11H,5-8,16H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Research has explored the synthesis and crystal structure of new phosphoric triamides, providing insights into their molecular structure and potential applications in material science and molecular engineering (Gholivand et al., 2005). This type of study is crucial for understanding the fundamental properties of novel compounds.

Antimicrobial and Antifungal Activity

- Studies have been conducted on the synthesis and characterization of compounds with antibacterial activity, indicating the potential of similar compounds in developing new antimicrobial agents (Adam et al., 2016). This research signifies the importance of novel benzamide derivatives in medicine, particularly in combating resistant bacterial strains.

Antiproliferative and Anticancer Properties

- There's significant interest in the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides, indicating the potential for such compounds in cancer research and therapy (Youssef et al., 2020). This highlights the ongoing efforts to find new therapeutic agents targeting specific cancer cell lines.

Sensing and Material Science Applications

- Research into the synthesis and crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrates their use in colorimetric sensing of fluoride anions, suggesting applications in environmental monitoring and analytical chemistry (Younes et al., 2020). This area of research is important for developing new materials that can detect environmental pollutants.

Enzyme Inhibition for Drug Discovery

- The microwave-assisted synthesis of novel acridine-acetazolamide conjugates for the inhibition of human carbonic anhydrase isoforms presents a method for discovering new drug candidates (Ulus et al., 2016). This kind of research is pivotal in the development of targeted therapies for various diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O.ClH/c1-17-7-5-11(6-8-17)18(2)14(19)12-9-10(15)3-4-13(12)16;/h3-4,9,11H,5-8,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFWVQTJWAVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)C2=C(C=CC(=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide hydrochloride | |

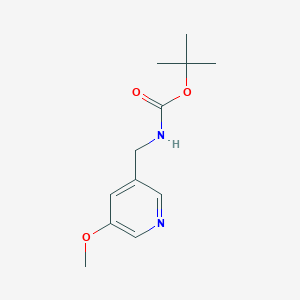

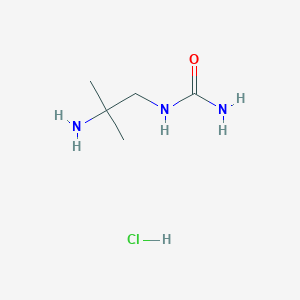

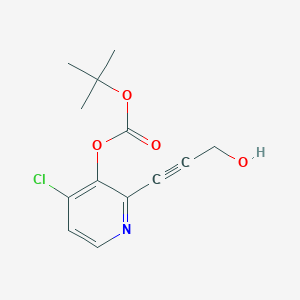

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

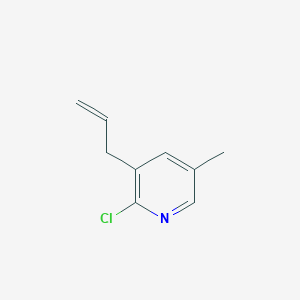

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

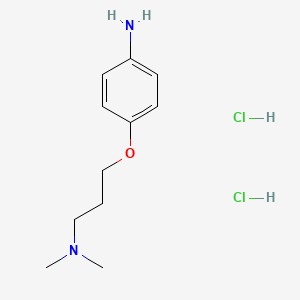

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)